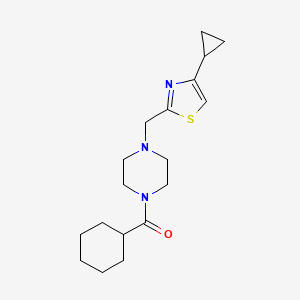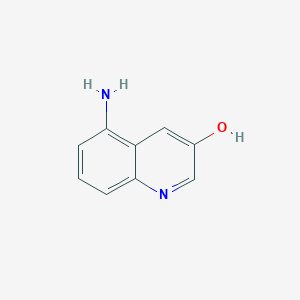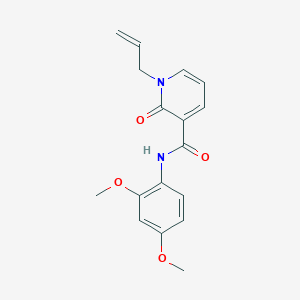
3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a bromine atom and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrole ring, with the bromine atom and the fluorophenyl group attached at the 3rd and 1st positions respectively. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the bromine atom could make this compound a good candidate for reactions involving halogen exchange or palladium-catalyzed coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, halogenated aromatic compounds like this one tend to be relatively stable and have low reactivity. They are often insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Inhibitory Properties and Chemical Interactions
- Glycolic Acid Oxidase Inhibitors : A study by Rooney et al. (1983) found that derivatives similar to 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, specifically 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, act as potent inhibitors of glycolic acid oxidase (GAO), which is significant in biochemical applications and potentially for therapeutic uses related to oxalate production in the body (Rooney et al., 1983).
Polymer Science and Materials Chemistry
- Luminescent Polymers : Research by Zhang and Tieke (2008) discusses the synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibit strong fluorescence and are soluble in common organic solvents. These polymers have potential applications in optoelectronics and as active materials in devices due to their significant luminescent properties (Zhang & Tieke, 2008).
- Electrochemical Polymerization : Welterlich, Neudörfl, and Tieke (2015) explored the electrochemical polymerization of derivatives including 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione, highlighting their application in creating conductive polymers suitable for electrochromic devices. This research demonstrates the versatility of pyrrole-2,5-dione derivatives in synthesizing polymers with tailored electronic and optical properties (Welterlich et al., 2015).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : A study by Zarrouk et al. (2015) found that 1H-pyrrole-2,5-dione derivatives, which are structurally related to 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, serve as effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings are critical for industrial applications where corrosion resistance is paramount (Zarrouk et al., 2015).
Photoluminescent Materials
- Photoluminescent Conjugated Polymers : The work by Beyerlein and Tieke (2000) on conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units showcases their strong photoluminescence and suitability for electronic applications. These materials present exciting prospects for the development of new optoelectronic devices due to their exceptional light-emitting properties (Beyerlein & Tieke, 2000).
Antimicrobial and Enzyme Inhibition
- Antimicrobial and Enzyme Inhibitory Activities : Research on chalcone-imide derivatives, including compounds structurally related to 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, demonstrated promising antimicrobial activities and enzyme inhibition profiles. These compounds, through their bioactivity, could lead to the development of new pharmaceutical agents with applications in combating microbial infections and regulating enzymatic processes (Kocyigit et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione may also interact with various biological targets.
Mode of Action
Similar compounds, such as pyrazolo derivatives, have been found to inhibit enzymes like cdk2 . This suggests that 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione might also affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Similar compounds, such as pyrazolo derivatives, have been found to significantly inhibit the growth of various cell lines . This suggests that 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione might also have significant effects on cellular processes.
Eigenschaften
IUPAC Name |
3-bromo-1-(4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWRNLNVURVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)





![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)


